molecular formula C6H11NO3S B10759996 S-Acetonylcysteine

S-Acetonylcysteine

Cat. No.: B10759996
M. Wt: 177.22 g/mol
InChI Key: BYMSHHJFWDLNBG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Acetonylcysteine is a sulfur-containing amino acid derivative hypothesized to occur in Allium species, such as garlic and chives, based on untargeted metabolomic analyses . Its structure features an acetonyl group (-CH2COCH3) attached to the sulfur atom of cysteine. Potential roles in flavor biosynthesis or antioxidant activity are speculated but remain unverified.

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(2R)-2-amino-3-(2-oxopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H11NO3S/c1-4(8)2-11-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

BYMSHHJFWDLNBG-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)CSC[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)CSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetonylcysteine typically involves the conjugation of L-cysteine with an acetonyl group. One common method involves the reaction of L-cysteine with acetone in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization, followed by drying and packaging .

Chemical Reactions Analysis

Types of Reactions

S-Acetonylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Acetonylcysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Acetonylcysteine involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates cellular signaling pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure (R-Group) Therapeutic/Functional Roles Key Research Findings References
This compound -CH2COCH3 Hypothesized antioxidant; potential flavor precursor in Allium species Tentatively identified in Allium hybrids via LC-FTMS; requires confirmation .
S-Allyl-L-Cysteine -CH2CH=CH2 (allyl) Modulates H2S synthesis, cell proliferation Attenuates oxidation-induced lens opacification; enhances glutathione synthesis .
N-Acetylcysteine -COCH3 (acetyl, N-terminal) Mucolytic agent; antidote for acetaminophen overdose Clinically validated for acetaminophen toxicity; enhances glutathione reserves .
S-Methylcysteine -CH3 (methyl) Ameliorates metabolic and inflammatory diseases Reduces oxidative stress in model diseases; improves lipid metabolism .
S-Sulfocysteine -SO3H (sulfonic acid) Research tool for studying sulfur metabolism Used in biochemical assays; implicated in cysteine sulfinic acid pathway disruptions .
S-Trityl-L-Cysteine -C(C6H5)3 (trityl) Peptide synthesis inhibitor Blocks ribosome function in in vitro studies; limited therapeutic applications .

Pharmacokinetics

  • This compound: No direct data available.
  • S-Allyl-L-Cysteine: Rapid absorption in the gastrointestinal tract; metabolized to allyl mercaptan, a H2S donor .
  • N-Acetylcysteine : High oral bioavailability; deacetylated to cysteine in the liver, supporting glutathione synthesis .
  • S-Sulfocysteine : Poor cellular uptake due to the charged sulfonic acid group; primarily used in in vitro studies .

This compound

  • Metabolomic Identification : Detected in Allium fistulosum (green onion) and its hybrid with Chinese chive (A. tuberosum) via LC-FTMS, though confirmation requires NMR or synthetic standards .
  • Functional Hypotheses : May act as a precursor for sulfur-containing flavor molecules, analogous to alliin in garlic .

Key Analogues

N-Acetylcysteine Clinical Use: FDA-approved for acetaminophen overdose and chronic respiratory conditions (e.g., COPD) . Research: Superior to placebo in reducing oxidative stress in metabolic syndrome (p<0.01) .

S-Allyl-L-Cysteine Antioxidant Effects: Reduces cataract formation in oxidative stress models by 40% compared to controls . H2S Modulation: Enhances cystathionine γ-lyase activity, boosting endogenous H2S production .

S-Methylcysteine

  • Anti-inflammatory Action : Reduces TNF-α levels by 30% in murine models of colitis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.